![molecular formula C13H11N3O3S B2474878 N-(6-甲氧基苯并[d]噻唑-2-基)-3-甲基异恶唑-5-甲酰胺 CAS No. 930473-38-4](/img/structure/B2474878.png)

N-(6-甲氧基苯并[d]噻唑-2-基)-3-甲基异恶唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

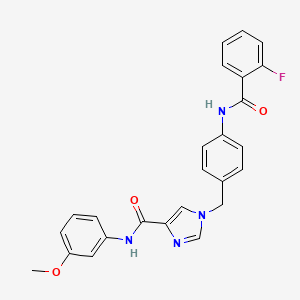

“N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide” is a compound that contains a methoxy group attached to a benzothiazole ring . It is related to other compounds that have shown anti-cancer activity against various cancer cell lines .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . These compounds were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .

Molecular Structure Analysis

The molecular structure of “N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide” and related compounds has been analyzed using various spectroscopic techniques such as IR, NMR, GC-Mass, and UV-Vis .

Chemical Reactions Analysis

The chemical reactions involving “N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide” and its derivatives have been studied, particularly in the context of their anti-cancer activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of “N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide” and related compounds have been characterized using various techniques .

科学研究应用

抗癌活性

该化合物的异恶唑衍生物对包括Colo205、U937、MCF7和A549在内的各种癌细胞系显示出有希望的抗癌活性 . 其中一种化合物20c诱导了Colo205细胞的G2/M期细胞周期阻滞,并提高了处理细胞中p53的水平 . 这种对快速细胞增殖和凋亡之间的平衡的调节使其成为在体内结肠癌模型中进行进一步生物学测试的潜在候选者 .

通过线粒体依赖途径激活p53

已发现该化合物通过线粒体依赖途径激活p53 . 这种激活可以调节快速细胞增殖和凋亡之间的平衡,使其成为p53的潜在小分子激活剂 .

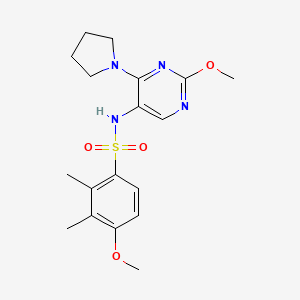

抗炎特性

已经合成并评估了该化合物的新的衍生物的抗炎特性 . 在苯并噻唑环的第六位具有甲氧基并且连接有哌啶和吗啉部分的化合物对COX-1抑制显示出最高的IC50值 . 这些化合物还表现出优异的COX-2 SI值,并显示出对白蛋白变性的显着抑制 .

脲酶抑制

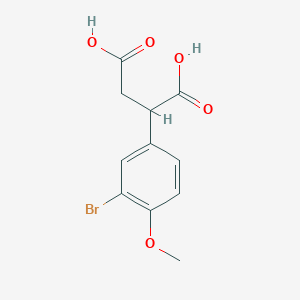

与N-(6-甲氧基苯并[d]噻唑-2-基)-3-甲基异恶唑-5-甲酰胺相关的化合物已被提出作为脲酶抑制剂 . 脲酶抑制剂被认为是抗溃疡药物和治疗由产生脲酶的细菌引起的感染的有趣新靶点 .

抗腐蚀潜力

该化合物的噻唑衍生的席夫碱已显示出显着的抗腐蚀潜力 . 这些化合物在0.5 M H2SO4中针对低碳钢进行了评估,使用重量法、电化学和理论研究 .

作用机制

Target of Action

Similar compounds have shown to interact with key mitochondrial proteins such asBcl-2 and Bax .

Mode of Action

The compound interacts with its targets, leading to a change in the balance of key mitochondrial proteins. This results in apoptosis by accelerating the expression of caspases . The compound also induces G2/M cell cycle arrest .

Biochemical Pathways

The compound affects the p53 activation via mitochondrial-dependent pathways . The levels of p53 increase tremendously in cells treated with the compound . This regulates the equilibrium between rapid cell proliferation and apoptosis .

Result of Action

The compound exhibits anti-cancer activity against various cancer cell lines . It is particularly effective against the Colo205 cell line . The compound’s action results in G2/M cell cycle arrest and apoptosis, which are key processes in the fight against cancer .

Action Environment

The compound’s effectiveness against various cancer cell lines suggests that it is able to function effectively in the complex environment of the human body .

未来方向

生化分析

Biochemical Properties

It has been found that similar compounds have shown interactions with key mitochondrial proteins such as Bcl-2 and Bax . These interactions can result in apoptosis by accelerating the expression of caspases .

Cellular Effects

N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide has been found to exhibit anti-cancer activity against various cancer cell lines . It has been observed to induce G2/M cell cycle arrest in Colo205 cells . The levels of p53, a protein that regulates the cell cycle and functions as a tumor suppressor, increased tremendously in cells treated with this compound .

Molecular Mechanism

It is suggested that it may function as a potential small-molecule activator of p53, which regulates the equilibrium between rapid cell proliferation and apoptosis .

属性

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3S/c1-7-5-10(19-16-7)12(17)15-13-14-9-4-3-8(18-2)6-11(9)20-13/h3-6H,1-2H3,(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMMUQJNORHBTHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[1-benzoyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2474795.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide](/img/structure/B2474799.png)

![2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethanimidamide hydrochloride](/img/structure/B2474801.png)

![rel-(3aS,7aS)-(5-Methyloctahydro-7aH-pyrrolo[3,4-c]pyridin-7a-yl)methanol dihydrochloride](/img/structure/B2474806.png)

![N-(3-chloro-4-methoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2474809.png)

![2-[5-(4-fluorophenyl)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2474810.png)

![2-[(2-Chlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol hydra chloride](/img/structure/B2474812.png)

![6-chloro-4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-(4-methylcyclohexyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide](/img/structure/B2474814.png)

![N-benzyl-2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2474815.png)

![3-[(3,4-Dimethylphenyl)sulfonyl]-5-[4-(4-nitrophenyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2474817.png)